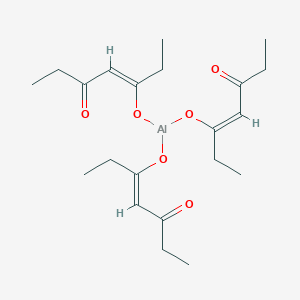
Aluminum 3,5-heptanedionate
描述
Aluminum 3,5-heptanedionate, also known as tris(3,5-heptanedionato)aluminum, is a coordination compound with the molecular formula C21H33AlO6 and a molecular weight of 408.47 g/mol . This compound is characterized by its coordination of aluminum with three 3,5-heptanedionate ligands, forming a stable complex. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Aluminum 3,5-heptanedionate can be synthesized through the reaction of aluminum salts, such as aluminum chloride, with 3,5-heptanedione in an organic solvent like ethanol . The reaction typically involves the following steps:
- Dissolution of aluminum chloride in ethanol.
- Addition of 3,5-heptanedione to the solution.
- Stirring the mixture at room temperature for several hours.
- Isolation of the product by filtration and drying.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity levels.
化学反应分析
Types of Reactions: Aluminum 3,5-heptanedionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of aluminum oxide and other by-products.
Reduction: Reduction reactions involving this compound typically result in the formation of aluminum metal and reduced organic products.
Substitution: The ligands in the compound can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are usually carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Ligand exchange reactions often involve the use of other diketones or similar ligands in an organic solvent.
Major Products:
Oxidation: Aluminum oxide and various organic by-products.
Reduction: Aluminum metal and reduced organic compounds.
Substitution: New coordination complexes with different ligands.
科学研究应用
Aluminum 3,5-heptanedionate has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical imaging agents.
作用机制
The mechanism of action of aluminum 3,5-heptanedionate involves its ability to coordinate with various ligands and form stable complexes. This coordination ability allows it to interact with different molecular targets and pathways, influencing chemical reactions and biological processes. The compound’s effects are primarily mediated through its interactions with metal ions and organic molecules, leading to changes in their reactivity and stability .
相似化合物的比较
Aluminum acetylacetonate: Another coordination compound with similar properties but different ligands.
Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate): A compound with bulkier ligands, leading to different reactivity and applications.
Uniqueness: Aluminum 3,5-heptanedionate is unique due to its specific ligand structure, which provides a balance between stability and reactivity. This makes it particularly useful in applications where controlled reactivity is essential, such as in catalysis and material synthesis.
属性
IUPAC Name |
(Z)-5-bis[[(Z)-5-oxohept-3-en-3-yl]oxy]alumanyloxyhept-4-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H12O2.Al/c3*1-3-6(8)5-7(9)4-2;/h3*5,8H,3-4H2,1-2H3;/q;;;+3/p-3/b3*6-5-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZGKBLRLATPRR-YFTRRBBBSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)CC)O[Al](OC(=CC(=O)CC)CC)OC(=CC(=O)CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C(=O)CC)/O[Al](O/C(=C\C(=O)CC)/CC)O/C(=C\C(=O)CC)/CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33AlO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















